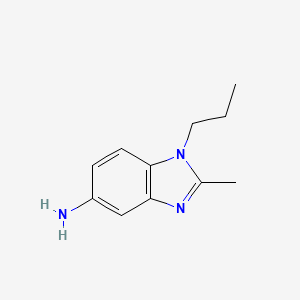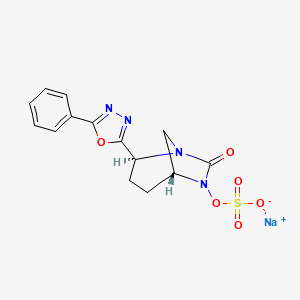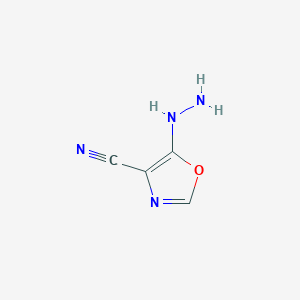![molecular formula C16H11BO3 B13924819 B-Benzo[b]naphtho[2,1-d]furan-8-ylboronic acid](/img/structure/B13924819.png)
B-Benzo[b]naphtho[2,1-d]furan-8-ylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
B-Benzo[b]naphtho[2,1-d]furan-8-ylboronic acid: is a boronic acid derivative with the molecular formula C16H11BO3 and a molecular weight of 262.07 g/mol . This compound is part of a class of chemicals known for their utility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura cross-coupling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Cross-Coupling Reaction: This is a common method for synthesizing boronic acids.
Boronate Esterification: This method involves the reaction of an aryl halide with a boronic ester under similar conditions as the Suzuki-Miyaura reaction.
Direct Boronic Acid Functionalization: This method involves the direct introduction of the boronic acid group into the aromatic ring.
Industrial Production Methods: While specific industrial production methods for B-Benzo[b]naphtho[2,1-d]furan-8-ylboronic acid are not detailed, the general methods mentioned above are scalable and can be adapted for industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Boronic acids can undergo oxidation to form phenols or other oxygenated derivatives.
Reduction: Reduction reactions can convert boronic acids to their corresponding alcohols or alkanes.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products:
Phenols: From oxidation reactions.
Alcohols or Alkanes: From reduction reactions.
Biaryl Compounds: From Suzuki-Miyaura cross-coupling reactions.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: Used in the formation of complex organic molecules through cross-coupling reactions.
Biology and Medicine:
Drug Development: Boronic acids are explored for their potential in developing new pharmaceuticals due to their ability to form stable complexes with biological molecules.
Industry:
Mecanismo De Acción
The mechanism by which B-Benzo[b]naphtho[2,1-d]furan-8-ylboronic acid exerts its effects is primarily through its ability to form stable complexes with other molecules. This is facilitated by the boronic acid group, which can interact with diols, amines, and other nucleophiles. These interactions can influence various cellular processes, including proliferation, apoptosis, and differentiation .
Comparación Con Compuestos Similares
- Naphtho[2,3-B]benzofuran-1-ylboronic acid
- Benzo[b]naphtho[1,2-d]furan-7-ylboronic acid
Comparison:
- Structural Differences: While these compounds share a similar boronic acid functional group, their structural differences can lead to variations in reactivity and application.
- Unique Properties: B-Benzo[b]naphtho[2,1-d]furan-8-ylboronic acid is unique in its specific arrangement of the boronic acid group, which can influence its reactivity and the types of reactions it can undergo .
Propiedades
Fórmula molecular |
C16H11BO3 |
|---|---|
Peso molecular |
262.1 g/mol |
Nombre IUPAC |
naphtho[1,2-b][1]benzofuran-8-ylboronic acid |
InChI |
InChI=1S/C16H11BO3/c18-17(19)11-6-8-15-14(9-11)13-7-5-10-3-1-2-4-12(10)16(13)20-15/h1-9,18-19H |
Clave InChI |
FSKSOHSZNZOSOC-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=C(C=C1)OC3=C2C=CC4=CC=CC=C43)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


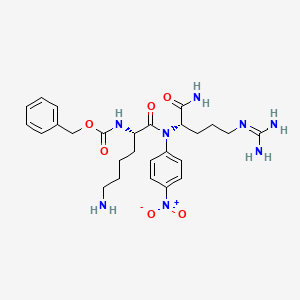
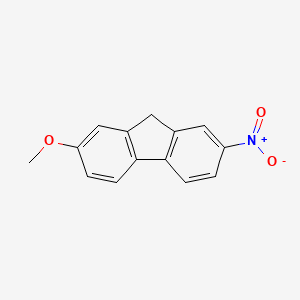
![n-[2-(3-Chlorophenyl)-1h-indol-5-yl]acetamidine](/img/structure/B13924756.png)
![Ethyl 1-methyl-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B13924761.png)
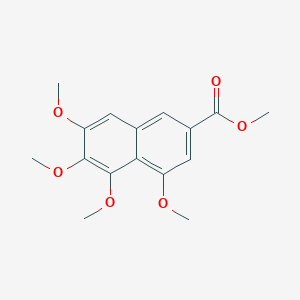
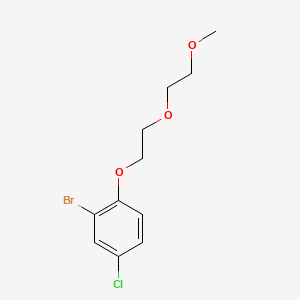
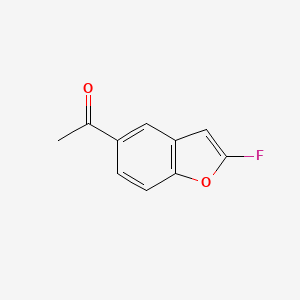
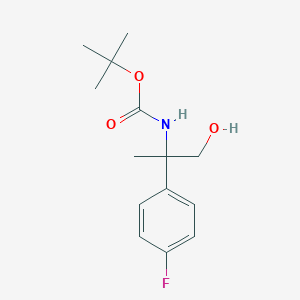


![1-Chloro-4-methyl-7-(4-morpholinyl)pyrido[3,4-d]pyridazine](/img/structure/B13924808.png)
